2-(((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
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Description
2-(((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H16BrFN4O2S and its molecular weight is 475.34. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Quinazolinone and oxadiazole derivatives have been reported to possess significant antimicrobial properties. For example, novel fluorine-containing 5-arylidene derivatives bearing quinazolinone and 4-thiazolidinone moieties have demonstrated remarkable in vitro antimicrobial potency against Gram-positive and Gram-negative bacteria as well as fungi (Desai, Vaghani, & Shihora, 2013). Similarly, thioxoquinazolinone derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria and fungi, underscoring their potential as antimicrobial agents (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anticonvulsant Activity
Quinazolinone compounds have been explored for their anticonvulsant activities, with several novel derivatives showing potent effects. This demonstrates the potential of quinazolinone derivatives as therapeutic agents for seizure disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anticancer Activity
Research into quinazolinone derivatives has also uncovered their potential as anticancer agents. A study on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed moderate to high levels of antitumor activities against various cancer cell lines, indicating the promise of these compounds in cancer therapy (Fang et al., 2016).
Properties
IUPAC Name |
2-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN4O2S/c1-2-9-26-19(27)13-5-3-4-6-16(13)23-20(26)29-11-17-24-18(25-28-17)12-7-8-15(22)14(21)10-12/h3-8,10H,2,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFQPZQPCRILDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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